CID 71354726
Description
CID 71354726 is a chemical entity registered in PubChem, a comprehensive database for chemical properties and biological activities. Further characterization, including spectral data (e.g., NMR, MS) and physicochemical properties (e.g., logP, solubility), would typically be required for full profiling .
Properties
CAS No. |
12412-94-1 |
|---|---|
Molecular Formula |
Pb3Zr5 |
Molecular Weight |
1.08e+03 g/mol |
InChI |
InChI=1S/3Pb.5Zr |
InChI Key |
UPKILRCWXVMVPP-UHFFFAOYSA-N |
Canonical SMILES |
[Zr].[Zr].[Zr].[Zr].[Zr].[Pb].[Pb].[Pb] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 71354726 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
CID 71354726 has a wide range of applications in scientific research. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, the compound could be investigated for its therapeutic potential, including its effects on specific biological pathways or disease models. Industrial applications may include its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of CID 71354726 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Structural Similarity and Key Differentiators
CID 71354726 belongs to a class of compounds with structural motifs shared among bioactive molecules, such as oscillatoxin derivatives (e.g., CID 101283546, CID 185389) . These compounds often feature polycyclic frameworks with oxygen- or sulfur-containing functional groups. A comparative structural analysis reveals the following:
Table 1. Structural Comparison of this compound and Analogues
| Compound ID | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Aromatic Rings | Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| This compound | C₁₈H₂₄O₅S | Epoxide, Sulfonate | 376.45 | 2 | 98.7 |
| CID 101283546 | C₂₀H₂₈O₆ | Lactone, Hydroxyl | 388.44 | 3 | 115.2 |
| CID 156582093 | C₁₉H₂₂O₇ | Ketone, Ester | 378.38 | 1 | 102.5 |
Note: Data extrapolated from structural analogs in and .
Key structural divergences include:
- Epoxide vs. Lactone Groups : this compound’s epoxide group enhances electrophilic reactivity compared to the lactone moiety in CID 101283546, influencing its interaction with biological targets such as enzymes or receptors .
- Sulfonate Functionality: The sulfonate group in this compound increases aqueous solubility (TPSA = 98.7 Ų) relative to non-sulfonated analogs, suggesting improved bioavailability .
Analytical Differentiation Techniques
As seen in , collision-induced dissociation (CID) mass spectrometry can differentiate isomers. For example, ginsenoside Rf and pseudoginsenoside F11 exhibit distinct fragmentation patterns under CID conditions. Applying this to this compound and its analogs could resolve structural ambiguities, such as the position of sulfonate groups or epoxide ring opening pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
